[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-
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Overview
Description
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, a nitro group at the 2’-position, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- typically involves multiple steps. One common method is the nitration of [1,1’-Biphenyl]-4-amine, followed by N,N-dimethylation. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts reagents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-amine: Lacks the nitro and dimethyl groups, resulting in different chemical and biological properties.
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-: Similar structure but without the nitro group, affecting its reactivity and applications.
[1,1’-Biphenyl]-4-nitro-: Contains the nitro group but lacks the amine and dimethyl groups, leading to different chemical behavior.
Uniqueness
The presence of both the nitro and N,N-dimethyl groups in [1,1’-Biphenyl]-4-amine, N,N-dimethyl-2’-nitro- imparts unique chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
813415-03-1 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(17)18/h3-10H,1-2H3 |
InChI Key |
FRORGWJMXMYQGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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